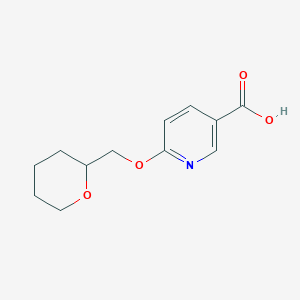

N-(5-氨基-2-甲氧基苯基)-4-(叔丁基)-苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, similar benzamide derivatives have been synthesized and evaluated for various properties and activities, such as gastrokinetic activity , affinity for 5-HT4 receptors , and antioxidant properties . These studies contribute to the understanding of the structure-activity relationships and potential applications of benzamide derivatives.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions followed by various functional group transformations. For instance, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound, was achieved with an 82% yield using N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine treated with sodium iodoacetate under alkaline conditions . Another example is the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline through acylation and reduction reactions, with optimization of reaction conditions such as temperature, time, and reagent ratios . These methods highlight the versatility and adaptability of synthetic routes for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR, and mass spectrometry. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and showed crystallization in a triclinic system . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined from single crystal X-ray diffraction data, revealing a monoclinic space group . These structural analyses are crucial for understanding the conformation and potential interactions of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, tert-butyl nitrite has been used as a reagent for the synthesis of N-nitrosoamides from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . The reactivity and selectivity of these reactions are important for the development of new synthetic methodologies and the preparation of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, are characterized using techniques like thermal analysis, IR spectroscopy, and NMR. Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized, showing different thermal behaviors and stability profiles . These properties are significant for the formulation and application of these compounds in various fields.

科学研究应用

在药理特性和临床应用中的应用

甲氧氯普胺是一种结构略相关的化合物,以其在胃肠道诊断和治疗各种呕吐类型和胃肠道疾病中的应用而闻名。它对胃肠道运动的影响及其在放射学诊断程序中的应用突出了结构相似的化合物在医学应用中的潜力 (Pinder 等,2012 年)。

在 N-杂环合成中的作用

手性亚磺酰胺,特别是叔丁烷亚磺酰胺,已被广泛用作手性助剂,用于胺及其衍生物的对映选择性合成,展示了类似化合物在不对称合成和生产结构多样的药物和治疗相关化合物中的潜在应用 (Philip 等,2020 年)。

环境和毒理学研究

已经对合成酚类抗氧化剂(包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和相关衍生物)进行了研究,以了解它们的出现、人体接触和毒性。这些研究表明评估在各个行业中使用的化学化合物的环境影响和安全性的重要性 (Liu 和 Mabury,2020 年)。

生物降解和环境归趋

已经综述了叔丁基乙醚 (ETBE) 等化合物在土壤和地下水中的生物降解和归趋,以了解微生物降解途径和此类化合物对环境健康的影响。这突出了对化学化合物的使用和处置必要的生态考虑 (Thornton 等,2020 年)。

属性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,19H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPNIBXTCMXKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

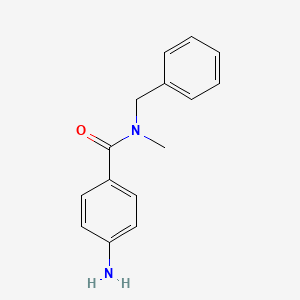

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

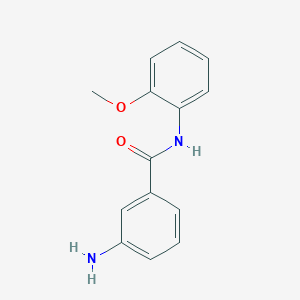

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

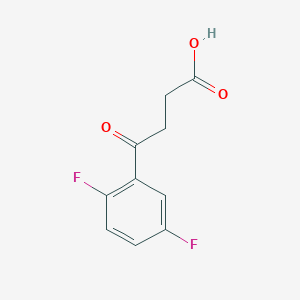

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)